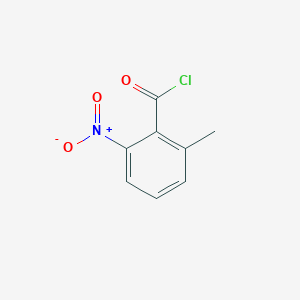

2-Methyl-6-nitrobenzoyl Chloride

Descripción

Significance in Contemporary Organic Chemistry

The primary significance of 2-Methyl-6-nitrobenzoyl chloride in contemporary organic chemistry lies in its role as the precursor to 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA). wikipedia.org This anhydride, often referred to as the Shiina reagent, is a powerful and widely used condensing agent for esterification and, most notably, for macrolactonization reactions. The Shiina macrolactonization, a method for forming large-ring lactones, has become a cornerstone in the total synthesis of numerous complex natural products with important biological activities. wikipedia.org The reaction proceeds under mild conditions and is known for its high efficiency, making the 2-methyl-6-nitrobenzoyl moiety a crucial component in the construction of these intricate molecular architectures.

Overview of Benzoyl Chlorides as Acylating Agents

Benzoyl chlorides are a class of organic compounds that serve as excellent acylating agents. The acyl chloride functional group is highly reactive towards nucleophiles, such as alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively. This reactivity stems from the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing effect of the chlorine atom.

The introduction of a nitro group onto the benzene (B151609) ring, as seen in nitrobenzoyl chlorides, further amplifies the electrophilicity of the carbonyl carbon. This makes nitrobenzoyl chlorides even more potent acylating agents compared to their unsubstituted counterparts. For instance, 4-nitrobenzoyl chloride is a highly reactive compound used in the synthesis of pharmaceuticals and polymers. pharmaffiliates.com The position of the nitro group and other substituents on the aromatic ring can also influence the reactivity and selectivity of the acylation reaction. In the case of this compound, the ortho-methyl and nitro groups introduce steric hindrance around the acyl chloride, which can be exploited to achieve specific selectivities in certain reactions.

Historical Context of Nitrobenzoyl Chloride Research

The development of nitrobenzoyl chlorides as synthetic reagents is rooted in the broader history of organic synthesis. Early methods for the preparation of acyl chlorides, including nitro-substituted benzoyl chlorides, often involved the reaction of the corresponding carboxylic acids with chlorinating agents. Common reagents used for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). orgsyn.orgprepchem.com

For example, the synthesis of m-nitrobenzoyl chloride has been documented through the reaction of m-nitrobenzoic acid with thionyl chloride. orgsyn.org Similarly, p-nitrobenzoyl chloride can be prepared by treating p-nitrobenzoic acid with phosphorus pentachloride. orgsyn.orgprepchem.com These foundational methods laid the groundwork for the synthesis of a wide variety of substituted benzoyl chlorides, including this compound. The availability of these reactive intermediates has been instrumental in the advancement of synthetic chemistry, enabling the construction of increasingly complex molecules. A Chinese patent describes a method for synthesizing p-nitrobenzoyl chloride using a phase transfer catalyst, highlighting ongoing innovations in the preparation of these important reagents. google.com

Interactive Data Tables

Below are interactive tables summarizing the key properties of this compound and a comparison with a related compound.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 66232-57-3 | synquestlabs.comsigmaaldrich.com |

| Molecular Formula | C₈H₆ClNO₃ | synquestlabs.comanaxlab.com |

| Molecular Weight | 199.59 g/mol | synquestlabs.comanaxlab.com |

| Predicted XlogP | 1.7 | uni.lu |

| Monoisotopic Mass | 199.00362 Da | uni.lu |

Table 2: Comparison of Related Benzoyl Chlorides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₈H₆ClNO₃ | 199.59 | Sterically hindered, precursor to Shiina reagent. wikipedia.orgsynquestlabs.comanaxlab.com |

| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | Highly reactive acylating agent. pharmaffiliates.com |

| 2-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | Important intermediate for dyes and pharmaceuticals. chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-6-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-3-2-4-6(10(12)13)7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAJSTDJAIVHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510664 | |

| Record name | 2-Methyl-6-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66232-57-3 | |

| Record name | 2-Methyl-6-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitrobenzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 6 Nitrobenzoyl Chloride

Established Synthetic Pathways

Traditional routes to 2-Methyl-6-nitrobenzoyl chloride are well-documented, relying on sequential nitration and chlorination reactions. These methods are foundational in organic synthesis and provide reliable access to the target compound.

Derivatization from 2-Methyl-6-nitrobenzoic Acid

The most direct and common method for preparing this compound is the derivatization of its parent carboxylic acid, 2-Methyl-6-nitrobenzoic acid. sigmaaldrich.com This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chloride atom. masterorganicchemistry.com This is a standard procedure for synthesizing acyl chlorides. libretexts.org

The reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). youtube.comchemistrysteps.comlibretexts.org In this process, the carboxylic acid is heated with thionyl chloride, often under reflux conditions. prepchem.com The mechanism begins with the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. youtube.com This forms a reactive chlorosulfite intermediate, which makes the hydroxyl group a better leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by the released chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with the convenient evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.comyoutube.com A typical procedure involves heating the mixture for a set duration, followed by removal of excess thionyl chloride, often through distillation under reduced pressure. orgsyn.org

Nitration-Based Routes for Precursors

The precursor, 2-Methyl-6-nitrobenzoic acid, is itself synthesized through electrophilic aromatic substitution, specifically by the nitration of 2-methylbenzoic acid. biosynth.com This reaction typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com

The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. youtube.commsu.edu In the case of 2-methylbenzoic acid, the incoming nitro group is directed to the positions ortho and para to the activating methyl group and meta to the deactivating carboxylic acid group. This results in the formation of different isomers, including the desired 2-methyl-6-nitrobenzoic acid. msu.edu Controlling reaction conditions, such as temperature, is important to manage the formation of multiple isomers and prevent side reactions like oxidation or dinitration. libretexts.org

Alternative approaches involve the oxidation of a nitrated precursor like 3-nitro-o-xylene. patsnap.comgoogle.com This method can produce a mixture of isomers, including 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid, which then require separation. patsnap.comgoogle.com

Chlorination of Benzoic Acid Derivatives

The conversion of carboxylic acids to their corresponding acyl chlorides can be accomplished with several chlorinating agents, each with distinct characteristics. masterorganicchemistry.comchemistrysteps.com While thionyl chloride is widely used, other reagents like oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) are also effective. chemistrysteps.comchemguide.co.uk

Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride, though it is more expensive. researchgate.net Its reaction with a carboxylic acid, often catalyzed by N,N-dimethylformamide (DMF), produces the acyl chloride along with volatile byproducts carbon dioxide (CO₂) and carbon monoxide (CO), which simplifies product purification. libretexts.orgyoutube.com Phosphorus pentachloride reacts to form the acyl chloride and phosphorus oxychloride (POCl₃), while phosphorus trichloride yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk The choice of reagent can depend on the scale of the reaction, the sensitivity of the substrate, and the ease of separating the product from byproducts. researchgate.net

Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acids

| Reagent | Formula | Byproducts | Key Features |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Commonly used; gaseous byproducts simplify purification. masterorganicchemistry.comchemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder, more selective reagent; volatile byproducts. researchgate.netlibretexts.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Strong reagent; liquid byproduct (POCl₃) requires separation. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Less vigorous than PCl₅; byproduct is phosphorous acid. chemguide.co.uk |

Novel and Optimized Synthesis Protocols

Recent research has focused on developing more efficient and streamlined methods for synthesizing compounds like this compound. These novel strategies aim to improve yields, reduce waste, and simplify reaction procedures.

One-Pot Synthetic Strategies

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages in terms of efficiency and resource conservation. For the synthesis of this compound, a one-pot approach could theoretically involve the nitration of 2-methylbenzoic acid followed directly by chlorination in the same vessel. While specific literature detailing a one-pot synthesis for this exact molecule is sparse, the concept is well-established for similar transformations.

For instance, the synthesis of other acyl chlorides sometimes involves generating the carboxylic acid and immediately converting it to the acyl chloride without purification of the intermediate. google.com The development of such a process for this compound would involve careful selection of solvents and reagents that are compatible with both the nitration and chlorination steps, potentially leading to a more streamlined and economical manufacturing process.

The related compound, 2-methyl-6-nitrobenzoic anhydride (B1165640), is itself used as a powerful reagent in one-pot condensation reactions to form esters and amides, highlighting the utility of related structures in simplifying complex syntheses. organic-chemistry.orgwikipedia.org This anhydride is formed from 2-methyl-6-nitrobenzoic acid and is noted for its effectiveness in promoting reactions under mild conditions. organic-chemistry.orgsigmaaldrich.com

Strategies for Mitigating Unstable Intermediates

The synthesis of acyl chlorides and their precursors can involve reactive or unstable intermediates that may lead to side products or reduced yields. During nitration, precise temperature control is essential to prevent the formation of di-nitro products and to minimize the oxidation of the methyl group. libretexts.org The intermediates in nitration are charged species known as sigma complexes or arenium ions, whose stability influences the regiochemical outcome of the reaction. youtube.com

In the chlorination step, using milder reagents like oxalyl chloride can be advantageous when dealing with sensitive substrates. researchgate.net The reaction of carboxylic acids with thionyl chloride proceeds through a reactive chlorosulfite intermediate. libretexts.orglibretexts.org Ensuring complete reaction and effective removal of the acidic byproduct HCl is important to prevent degradation of the final acyl chloride product, which is inherently reactive, especially towards moisture. chemicalbook.com The use of a co-solvent like toluene (B28343) can aid in the removal of excess thionyl chloride and HCl through azeotropic distillation. prepchem.com Furthermore, the addition of a catalytic amount of a base like pyridine (B92270) or DMF can accelerate the chlorination reaction, often proceeding through a more reactive Vilsmeier-type intermediate, which can allow for milder reaction conditions. youtube.comgoogle.com

Optimization of Reaction Conditions and Reagents

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. For this compound, this is typically achieved by reacting 2-methyl-6-nitrobenzoic acid with a chlorinating agent. Optimization of this process focuses on maximizing yield and purity by carefully selecting reagents and controlling reaction conditions.

Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). libretexts.orgmasterorganicchemistry.com Thionyl chloride is frequently used due to its cost-effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation. libretexts.orgmasterorganicchemistry.com However, the reaction often requires heating under reflux for several hours to reach completion. commonorganicchemistry.comprepchem.com

The use of a catalyst can significantly enhance the reaction rate. Dimethylformamide (DMF) is a common catalyst for reactions involving thionyl chloride or oxalyl chloride. youtube.com It reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more powerful acylating intermediate. wikipedia.org For the synthesis of a related compound, p-nitrobenzoyl chloride, pyridine has been employed as a phase-transfer catalyst, allowing the reaction to proceed at 90°C with high yield ( >98%) and purity (>99.6%). google.com Optimization involves controlling the molar ratio of the acid to the chlorinating agent, typically between 1:2 and 1:4, and the reaction time. google.com

Careful temperature control is crucial. While heating is often necessary, excessive temperatures can lead to side reactions or decomposition, particularly given the presence of the nitro group. orgsyn.org For sensitive substrates, oxalyl chloride is considered a milder and more selective reagent, often allowing reactions to proceed at room temperature, although it is more expensive. wikipedia.org

Interactive Data Table: Comparison of Common Chlorinating Agents

| Reagent | Typical Conditions | Catalyst | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Reflux, neat or in solvent (e.g., toluene) | DMF (catalytic) | SO₂, HCl (gases) | Inexpensive, gaseous byproducts simplify workup. libretexts.org | Can require high temperatures; older batches may contain impurities. youtube.com |

| Oxalyl Chloride ((COCl)₂) | Room temp to reflux in solvent (e.g., DCM) | DMF (catalytic) | CO, CO₂, HCl (gases) | Milder conditions, more selective. wikipedia.org | More expensive than SOCl₂. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) ** | Often room temp, solvent or neat | None required | POCl₃, HCl | Highly reactive. youtube.com | Solid reagent, byproduct (POCl₃) is a high-boiling liquid requiring careful separation. orgsyn.org |

Green Chemistry Principles in this compound Related Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of intermediates like this compound to enhance sustainability.

Acyl chlorides are highly reactive towards water, which typically precludes the use of aqueous solvents for their synthesis or subsequent reactions. tandfonline.com However, green chemistry principles encourage the use of water as a benign solvent. tandfonline.com One advanced approach to overcome this limitation is the use of a multiphase system, often combining an organic solvent with water in the presence of a phase-transfer catalyst (PTC). ijirset.com A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction with the water-sensitive acyl chloride can occur. ijirset.comyoutube.com This method allows for faster reactions and can minimize the need for volatile and hazardous organic solvents. ijirset.com For instance, the synthesis of amides from various acid chlorides has been successfully demonstrated in a phosphate (B84403) buffer, highlighting a metal-free, green approach under neutral conditions. tandfonline.comresearchgate.net

The reaction of this compound with an amine to form an amide is inherently a metal-free process. libretexts.org However, the broader field of amide bond formation often relies on coupling agents that can generate significant waste. Green approaches focus on catalytic, metal-free alternatives. rsc.orgnih.govresearchgate.net

A key example involves a derivative, 2-Methyl-6-nitrobenzoic anhydride, also known as the Shiina reagent. wikipedia.org This compound serves as a powerful, metal-free dehydrating agent to promote the formation of amides (and esters) from carboxylic acids and amines under mild, basic conditions. wikipedia.orgsigmaaldrich.com The use of such activating agents, which can be generated from the corresponding acid, avoids the need for transition metals and often proceeds with high efficiency. wikipedia.orgyoutube.com Recent research has also explored solvent-controlled, metal-free amidation of acid chlorides using reagents like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) at room temperature. rsc.org

Microwave-assisted synthesis is a prominent green chemistry technique that can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products with reduced side reactions. nih.gov Instead of conventional heating through thermal conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. tandfonline.com

While specific microwave-assisted procedures for this compound are not widely published, the synthesis of related compounds benefits significantly from this technology. For example, the direct reaction of acids with anilines to form amides can be achieved in minutes at elevated temperatures under microwave irradiation, a process that would otherwise require much longer times. nih.gov Similarly, the acylation of alcohols with acid chlorides shows enhanced rates and selectivity under microwave conditions. tandfonline.comtandfonline.com These examples strongly suggest that both the synthesis of this compound from its acid and its subsequent use in acylation reactions could be rendered more efficient and faster through microwave-assisted procedures. organic-chemistry.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating what proportion of the mass of the reactants is incorporated into the desired product. The ideal atom economy is 100%, which occurs in reactions with no byproducts, such as addition reactions.

The synthesis of this compound from 2-methyl-6-nitrobenzoic acid and thionyl chloride is an example of a substitution reaction with inherently poor atom economy. The balanced chemical equation is:

C₈H₇NO₄ + SOCl₂ → C₈H₆ClNO₃ + SO₂ + HCl

The byproducts, sulfur dioxide and hydrogen chloride, are not incorporated into the final product and are considered waste. libretexts.org The atom economy can be calculated as follows:

Interactive Data Table: Atom Economy Calculation

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| 2-Methyl-6-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Reactant |

| Thionyl chloride | SOCl₂ | 118.97 | Reactant |

| Total Mass of Reactants | 300.12 | ||

| This compound | C₈H₆ClNO₃ | 199.59 | Product |

| Sulfur dioxide | SO₂ | 64.07 | Byproduct |

| Hydrogen chloride | HCl | 36.46 | Byproduct |

Atom Economy = (Mass of Product / Total Mass of Reactants) x 100 = (199.59 / 300.12) x 100 = 66.5%

Industrial Scale Synthesis Considerations

The large-scale production of this compound involves practical considerations beyond laboratory synthesis, focusing on cost, safety, efficiency, and waste management.

The synthesis typically begins with its precursor, 2-methyl-6-nitrobenzoic acid. Industrial methods for producing related nitrobenzoic acids often involve the oxidation of nitrotoluenes under controlled conditions. For instance, a patented method describes the co-production of 2-methyl-6-nitrobenzoic acid via the oxidation of 3-nitro-o-xylene using oxygen in a dilute nitric acid medium at elevated temperature (120-130°C) and pressure (2.0-2.2 MPa) in a dedicated oxidation reactor.

For the subsequent chlorination step, thionyl chloride is the most common industrial reagent due to its low cost and reactivity. youtube.compjoes.com On an industrial scale, the reaction may be performed in a large reactor, potentially using the thionyl chloride itself as the solvent to maximize throughput. google.com Key considerations include:

Material Handling: Safe handling and storage of corrosive reagents like thionyl chloride.

Thermal Management: The reaction is often exothermic and requires robust cooling systems to maintain the optimal temperature and prevent runaway reactions or byproduct formation.

Byproduct Management: An industrial setup must include gas scrubbers or absorption traps to safely manage and neutralize the large volumes of gaseous HCl and SO₂ produced. orgsyn.org

Purification: After the reaction, excess thionyl chloride is typically recovered by distillation. The final product, this compound, is then purified via vacuum distillation to achieve the high purity required for subsequent applications. google.comorgsyn.orgorgsyn.org

Catalysis: The use of catalysts like pyridine or DMF is common to improve reaction rates and efficiency, reducing batch times and energy consumption. youtube.comgoogle.com

Reactivity and Mechanistic Studies of 2 Methyl 6 Nitrobenzoyl Chloride

Fundamental Reactivity Patterns

The reactivity of 2-Methyl-6-nitrobenzoyl chloride is primarily characterized by its susceptibility to nucleophilic attack at the carbonyl carbon. This reactivity is modulated by the electronic and steric influences of the ortho-methyl and ortho-nitro groups.

Nucleophilic Acyl Substitution Reactions

This compound readily undergoes nucleophilic acyl substitution reactions, a class of reactions central to the chemistry of carboxylic acid derivatives. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is a good leaving group, to yield the substituted product. libretexts.org This two-step addition-elimination mechanism is a hallmark of acyl chloride reactivity. youtube.comrsc.org

The general mechanism for nucleophilic acyl substitution is as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Leaving Group Elimination: The carbonyl group reforms by expelling the chloride ion, resulting in the final substitution product. youtube.com

Common nucleophiles that react with this compound include alcohols to form esters and amines to form amides. rsc.orglibretexts.org

Role as an Electrophilic Acylating Agent

As a direct consequence of its reactivity in nucleophilic acyl substitution, this compound is a potent electrophilic acylating agent. researchgate.net The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the chlorine atom and the ortho-nitro group. This enhanced electrophilicity facilitates the transfer of the 2-methyl-6-nitrobenzoyl group to a variety of nucleophilic substrates.

A prominent application of its role as an acylating agent is in the preparation of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as the Shiina reagent. This is achieved by reacting this compound with 2-methyl-6-nitrobenzoic acid in the presence of pyridine (B92270). oup.com The resulting anhydride is a highly effective condensing agent for the synthesis of esters and macrolactones. organic-chemistry.orgwikipedia.orgelsevierpure.com

Detailed Mechanistic Investigations

The mechanisms of reactions involving this compound are of significant interest to understand and predict its chemical behavior.

Acylating Agent Mechanisms

The mechanism of acylation using this compound follows the general pathway for nucleophilic acyl substitution. In the context of Friedel-Crafts acylation, the reaction with an aromatic compound is catalyzed by a Lewis acid, such as aluminum chloride. The Lewis acid coordinates to the chlorine atom, which facilitates the formation of a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the aromatic ring, followed by deprotonation to restore aromaticity and yield the ketone product. sigmaaldrich.commasterorganicchemistry.comchemguide.co.ukyoutube.com

In the absence of a strong Lewis acid, as in the reaction with alcohols or amines, the nucleophile directly attacks the carbonyl carbon. The reaction to form amides, for instance, involves the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation of the nitrogen results in the stable amide product. youtube.com

Influence of Substituent Effects on Reactivity

The reactivity of the benzoyl chloride ring is significantly influenced by its substituents. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates the carbonyl group towards nucleophilic attack. learncbse.in This is due to the inductive and resonance effects of the nitro group, which increase the positive partial charge on the carbonyl carbon. mdpi.com

| Substituent | Electronic Effect | Steric Effect (at ortho position) | Impact on Carbonyl Carbon Electrophilicity |

|---|---|---|---|

| -NO2 (Nitro) | Strongly Electron-Withdrawing (-I, -M) | Moderate | Increases |

| -CH3 (Methyl) | Weakly Electron-Donating (+I) | Significant | Slightly Decreases |

Role of Specific Intermediates in Reaction Pathways

In the context of the Shiina macrolactonization, which utilizes the anhydride derived from this compound, a crucial intermediate is the mixed anhydride (MA). This MA is formed from the reaction of a hydroxycarboxylic acid with 2-methyl-6-nitrobenzoic anhydride (MNBA). The MA is then activated by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), which selectively attacks the carbonyl group derived from the seco acid. This leads to an activated acyl carboxylate, facilitating intramolecular cyclization to form the lactone. wikipedia.orgresearchgate.net The slow addition of the hydroxycarboxylic acid ensures that the concentration of the mixed anhydride remains low, which favors the formation of the monomeric lactone over intermolecular polymerization. wikipedia.org

Reaction Stereoselectivity Considerations

The principles of stereoselectivity govern the preferential formation of one stereoisomer over another in a chemical reaction. In the context of reactions involving this compound, which is itself an achiral molecule, stereoselectivity becomes a critical consideration when it reacts with chiral substrates or in the presence of chiral catalysts or auxiliaries.

While specific studies detailing the stereoselectivity of reactions with this compound are not extensively documented in readily available literature, the general principles of asymmetric synthesis are applicable. The stereochemical outcome of a reaction is determined by the transition state energies, where the pathway leading to the major stereoisomer is lower in energy.

In a potential stereoselective reaction, if this compound were to acylate a chiral alcohol or amine, the inherent chirality of the substrate would influence the approach of the acyl chloride. This could lead to a diastereomeric mixture where one diastereomer is formed in excess. The degree of selectivity would depend on the steric and electronic interactions in the transition state.

Furthermore, the use of a chiral auxiliary temporarily attached to either the acyl chloride or the reacting nucleophile could induce high levels of stereocontrol. wikipedia.orgsigmaaldrich.com Chiral auxiliaries, such as certain oxazolidinones or pseudoephedrine derivatives, create a chiral environment that directs the reaction pathway towards the formation of a specific stereoisomer. wikipedia.org After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. This strategy is a cornerstone of modern asymmetric synthesis. researchgate.net

Advanced Reaction Types

Condensation Reactions

This compound is a precursor to 2-methyl-6-nitrobenzoic anhydride (MNBA), a highly effective dehydrating agent for condensation reactions, particularly in the formation of esters and macrolactones. sigmaaldrich.comresearchgate.net The anhydride is typically prepared from 2-methyl-6-nitrobenzoic acid and this compound in the presence of a base like pyridine. sigmaaldrich.com

These condensation reactions, often referred to as Shiina esterification or Shiina macrolactonization, proceed under mild conditions and exhibit high chemoselectivity. wikipedia.org The process generally involves the reaction of a carboxylic acid with the anhydride to form a mixed anhydride intermediate. This intermediate is then attacked by an alcohol to yield the desired ester. In the case of macrolactonization, an intramolecular reaction of a hydroxycarboxylic acid occurs. nih.gov

The use of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO), is often employed to accelerate the reaction. The Shiina macrolactonization has proven to be a powerful method for the synthesis of various medium and large-sized lactones. nih.gov

Below is a table summarizing the types of condensation reactions facilitated by the in-situ or pre-formed 2-methyl-6-nitrobenzoic anhydride.

| Reaction Type | Substrates | Catalyst/Promoter | Product | Key Features |

| Esterification | Carboxylic Acids, Alcohols | DMAP, Triethylamine | Carboxylic Esters | High yields, high chemoselectivity, mild conditions. wikipedia.org |

| Macrolactonization | ω-Hydroxycarboxylic Acids | DMAP or DMAPO | Macrolactones | Effective for medium to large ring sizes. nih.gov |

| Amide Synthesis | Carboxylic Acids, Amines | DMAP | Amides | Effective for primary and secondary amines. |

Functional Group Transformations Mediated by this compound

As a reactive acyl chloride, this compound is a versatile reagent for the acylation of various nucleophiles, thereby mediating important functional group transformations. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The most common transformations involve the reaction with alcohols and amines to form esters and amides, respectively. These reactions are fundamental in organic synthesis for the protection of functional groups and for the construction of more complex molecules. The reaction with primary or secondary amines proceeds readily to yield the corresponding N-substituted amides. researchgate.netnih.gov

The following table provides examples of functional group transformations using acyl chlorides like this compound.

| Nucleophile | Functional Group Formed | General Reaction |

| Alcohol (R-OH) | Ester | R-OH + this compound → 2-Methyl-6-nitrobenzoyl ester |

| Primary Amine (R-NH₂) | Secondary Amide | R-NH₂ + this compound → N-Alkyl/Aryl-2-methyl-6-nitrobenzamide |

| Secondary Amine (R₂NH) | Tertiary Amide | R₂NH + this compound → N,N-Dialkyl/Aryl-2-methyl-6-nitrobenzamide |

Redox Reactions Involving the Nitro Group in Aromatic Acyl Chlorides

The nitro group on the aromatic ring of this compound can undergo reduction to an amino group, which dramatically alters the electronic properties and reactivity of the molecule. The reduction of aromatic nitro compounds is a well-established transformation with a variety of available methods.

Commonly used reducing agents include metals in acidic media (e.g., tin, iron, or zinc with HCl) or catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts). The choice of reducing agent is crucial to ensure selectivity, especially when other reducible functional groups, such as the acyl chloride, are present. For instance, the use of tin(II) chloride (SnCl₂) in a non-acidic medium can selectively reduce the nitro group while leaving other sensitive groups like esters and nitriles unaffected.

A notable application is the one-pot synthesis of N-aryl amides directly from nitroarenes and acyl chlorides, mediated by iron in water. This reaction proceeds by the in-situ reduction of the nitro group to an amine, which then reacts with the acyl chloride to form the amide. However, it was observed that when 2-nitrobenzoyl chloride was used in this specific reaction, no significant reaction occurred, suggesting that the substitution pattern can influence reactivity.

The table below summarizes common reagents for the reduction of aromatic nitro groups.

| Reagent/System | Conditions | Outcome | Notes |

| Fe, Sn, or Zn in acid (e.g., HCl) | Acidic | Reduction to Amine (NH₂) | Classical method for nitro group reduction. |

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni) | Neutral or Acidic | Reduction to Amine (NH₂) | Widely used and often high-yielding. |

| Tin(II) Chloride (SnCl₂·2H₂O) | Alcohol or Ethyl Acetate | Selective Reduction to Amine (NH₂) | Can be selective in the presence of other reducible groups. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous | Reduction to Amine (NH₂) | A common and mild reducing agent. |

Applications of 2 Methyl 6 Nitrobenzoyl Chloride in Complex Molecule Synthesis

Synthesis of Heterocyclic Compounds

The reactivity of 2-methyl-6-nitrobenzoyl chloride lends itself to the synthesis of a variety of heterocyclic structures, which are core components of many biologically active molecules.

Dihydroisoxazole (B8533529) Derivatives (e.g., precursors to agrochemicals like topramezone)

This compound is a key precursor in the synthesis of 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole. This dihydroisoxazole derivative is a significant intermediate in the production of the herbicide topramezone. google.comchemicalbook.comgoogle.com The synthesis typically involves the reaction of 2-methyl-6-nitrobenzaldoxime with an oxidant. google.com One method involves a one-pot reaction where 2-methyl-6-nitrobenzaldoxime undergoes a chlorination reaction, followed by a cyclization reaction with ethene and an acid binding agent to yield 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole. google.com This process offers a high-yield and simplified operation under gentle, normal temperature and pressure conditions, making it suitable for industrial production. google.com

| Reactant | Reagent/Condition | Product | Yield |

| 2-methyl-6-nitrobenzoyl aldoxime | 1. Chlorine, Trichloromethane2. Ethene, Triethylamine | 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole | 87.1% |

| 2-methyl-6-nitrobenzoyl aldoxime | 1. Chlorine, Trichloromethane2. Ethene, Pyridine (B92270) | 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole | 91.9% |

Quinazolinone Scaffold Derivatives

The quinazolinone scaffold is a privileged structure in medicinal chemistry, and this compound can be utilized in the synthesis of its derivatives. For instance, 2-methyl-6-nitro-4-quinazolone can be condensed with various aldehydes in the presence of zinc chloride to afford 2-substituted styryl-6-nitro-4-quinazolones. nih.gov These compounds have shown promising antimicrobial effects. nih.gov The synthesis of quinazolinone derivatives often involves the cyclization of appropriately substituted anthranilic acid derivatives. nih.govmarquette.edu Ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines provides an efficient route to quinazolinone derivatives. marquette.edu

Benzothiazole (B30560) Derivatives

Benzothiazoles are another class of heterocyclic compounds with significant biological activity. While direct synthesis of 2-methyl-6-nitro-benzothiazole from this compound is not the most common route, the benzoyl chloride can be a precursor to intermediates that lead to benzothiazole structures. The synthesis of benzothiazole derivatives can be achieved through various methods, such as the condensation of o-aminobenzenethiols with aldehydes or the intramolecular cyclization of thioformanilides. organic-chemistry.org For example, 2-mercaptobenzothiazole (B37678) reacts with halo-nitro-aromatics via nucleophilic substitution to yield crystalline sulfides. lew.ro

Formation of Esters and Amides

This compound is a precursor to 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), a highly effective reagent for esterification and amidation reactions.

Esterification Reactions (e.g., in relation to macrolactonization, Shiina and Yamaguchi esterification)

2-Methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent, is a powerful tool for the synthesis of carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols. wikipedia.orgwikipedia.orgorganic-chemistry.orgoup.com This method, often referred to as the Shiina esterification, is particularly useful for macrolactonization, the intramolecular ring closure of hydroxycarboxylic acids to form medium and large-sized lactones. wikipedia.orgsnnu.edu.cnchemrxiv.org The reaction proceeds under mild, basic or neutral conditions, often at room temperature, and is promoted by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). wikipedia.orgorganic-chemistry.org

The Shiina esterification offers high chemoselectivity and avoids the formation of significant amounts of undesired by-products, which can be an issue with other methods like the Yamaguchi esterification that uses 2,4,6-trichlorobenzoyl chloride. organic-chemistry.orgwikipedia.orgfrontiersin.org The steric hindrance provided by the methyl and nitro groups on the MNBA reagent plays a crucial role in its selective reactivity. youtube.com

| Reaction Type | Reagent | Key Features |

| Shiina Esterification | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | High yields, high chemoselectivity, mild conditions, suitable for macrolactonization. wikipedia.orgwikipedia.orgorganic-chemistry.org |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Effective for esterification and macrolactonization, but can have lower chemoselectivity. wikipedia.orgfrontiersin.orgorganic-chemistry.orgjk-sci.com |

Amidation Reactions (e.g., N-aryl amides, carboxamide derivatives)

Similar to its role in esterification, 2-methyl-6-nitrobenzoic anhydride (MNBA) can also be used for amidation reactions. wikipedia.org The synthesis of N-aryl amides can be achieved through various methods, including the reaction of nitroarenes with acyl chlorides in the presence of a reducing agent like iron. rsc.orgresearchgate.netnih.gov This approach provides a direct route to N-aryl amides from readily available starting materials. researchgate.net Carboxamide derivatives, an important class of compounds in drug discovery, can be synthesized by reacting an acid chloride with various aromatic amines. nih.govnih.gov For instance, N-substituted 1H-indole-2-carboxamides have been prepared from indole-2-carbonyl chloride and different aromatic amines. nih.gov

The synthesis of new benzamides can also be achieved by reacting 2-(4-chlorophenoxymethyl)benzoyl isothiocyanate with aromatic amines. farmaciajournal.com This highlights the versatility of acyl chloride derivatives in constructing diverse amide linkages.

| Amide Product | Synthetic Method |

| N-aryl amides | Reaction of nitroarenes with acyl chlorides using an iron reductant. rsc.orgresearchgate.netnih.gov |

| N-substituted 1H-indole-2-carboxamides | Reaction of indole-2-carbonyl chloride with aromatic amines. nih.gov |

| 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Reaction of 2-(4-chlorophenoxymethyl)benzoyl isothiocyanate with aromatic amines. farmaciajournal.com |

Utilization in Agrochemical Synthesis

The structural motif of 2-methyl-6-nitrobenzoic acid, the precursor to this compound, is integral to the synthesis of certain modern agrochemicals. The primary application lies in its role as a key raw material for producing specific fungicides.

Fungicide Synthesis: 2-Methyl-6-nitrobenzoic acid is a crucial intermediate in the synthetic pathway of the fungicide metrafenone. patsnap.com Metrafenone is a benzophenone-type fungicide used to control powdery mildew on a variety of crops. patsnap.com The synthesis involves converting 2-methyl-6-nitrobenzoic acid into its corresponding derivatives, which are then elaborated into the final fungicidal product. A common industrial method involves the co-production of 2-methyl-6-nitrobenzoic acid and its isomer, 3-nitro-2-methylbenzoic acid, from the oxidation of 3-nitro-o-xylene. patsnap.comgoogle.com This process is designed to overcome the challenges of low selectivity and the high risks associated with using concentrated nitric acid in the oxidation process. patsnap.comgoogle.com

| Agrochemical Intermediate | Target Agrochemical | Class | Reference |

| 2-Methyl-6-nitrobenzoic Acid | Metrafenone | Benzophenone Fungicide | patsnap.com |

Application in Dye Synthesis

Aroyl chlorides, such as this compound, are important reagents in the synthesis of various dyes, particularly azo dyes. The general principle involves the acylation of an amine-containing dye intermediate or coupling component. This reaction, known as benzoylation, can modify the properties of the resulting dye, such as its shade, fastness, and affinity for certain fibers.

The synthesis process typically involves two main steps:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a mineral acid) at low temperatures to form a diazonium salt. unb.ca

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative (e.g., beta-naphthol or an aminonaphthol sulfonic acid). unb.cagoogle.com

This compound can be used to introduce the 2-methyl-6-nitrobenzoyl group into the dye structure by reacting it with a nucleophilic site (like an amino or hydroxyl group) on the coupling component or the initial amine. This modification can be performed before or after the coupling reaction. For instance, condensing an aminonaphthol sulfonic acid with a nitrobenzoyl chloride derivative creates an intermediate that can be further processed. google.com The resulting dyes often exhibit good brightness and wash fastness. google.com

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | Amine- or Hydroxyl-functionalized Dye Precursor | Acylation (Benzoylation) | Azo Dye Intermediate |

| Diazonium Salt | Aromatic Coupling Component | Azo Coupling | Azo Dye |

Integration into Polymer Chemistry

The reactivity of the acyl chloride group makes this compound a useful monomer or modifying agent in polymer chemistry. It can participate in reactions to form various polymers, including polyesters and polyamides.

Monomer Synthesis and Polymerization: By reacting this compound with diols (dialcohols) or diamines, it is possible to form ester or amide linkages, respectively. This step-growth polymerization process can lead to the formation of polyesters or polyamides. The presence of the nitro group can influence the properties of the resulting polymer, such as its thermal stability and solubility.

A general application involves reacting an acyl chloride with an amine to form an amide. For example, 2-benzothiazolyl acrylamide (B121943) monomer is synthesized by reacting 2-aminobenzothiazole (B30445) with acryloyl chloride. vot.pl Similarly, this compound can be reacted with amine-functionalized monomers to prepare new monomers for homo- or copolymerization. vot.pl

Another route for polymer synthesis involves the conversion of the acyl chloride to an isocyanate. The Curtius rearrangement, for example, can transform an acyl azide (B81097) (derived from the acyl chloride) into an isocyanate (R-N=C=O). wikipedia.org These isocyanates are key precursors for polyurethanes, which are formed by reacting a diisocyanate with a polyol. wikipedia.org

| Reactant | Co-reactant | Resulting Linkage | Polymer Class |

| This compound | Diol | Ester | Polyester |

| This compound | Diamine | Amide | Polyamide |

| Isocyanate (from derivative) | Polyol | Urethane | Polyurethane |

Precursor for Pharmaceutical Intermediates

While direct applications are specific, the 2-methyl-6-nitrobenzoyl structural unit is found in precursors for complex and biologically active molecules. The anhydride derived from its corresponding carboxylic acid, in particular, has gained prominence as a specialized reagent in the synthesis of pharmaceutical targets.

The Shiina Reagent: 2-Methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina Reagent, is prepared from 2-methyl-6-nitrobenzoic acid. wikipedia.org This reagent is highly effective for promoting condensation reactions, specifically macrolactonization, which is the formation of large-ring lactones from their corresponding hydroxycarboxylic acids. wikipedia.orgsigmaaldrich.com This reaction proceeds at room temperature and is a key step in the total synthesis of several complex natural products with pharmaceutical potential. wikipedia.orgsigmaaldrich.com

Notable examples of molecules synthesized using this methodology include:

Prunustatin A: A GRP78 inhibitor. sigmaaldrich.com

(-)-Eushearilide: An antifungal compound. sigmaaldrich.com

Tetrahydrolipstatin: An antiobestic drug. sigmaaldrich.com

The Shiina reagent is also used to promote the formation of esters and amides in peptide coupling reactions. wikipedia.orgsigmaaldrich.com Furthermore, related structures like 2-methyl-3-fluoro-6-nitrobenzoic acid have been identified as important intermediates for synthesizing various small-molecule drugs, highlighting the value of this substituted benzoyl framework in medicinal chemistry. patsnap.com

| Reagent/Intermediate | Application | Example Synthesized Molecule | Reference |

| 2-Methyl-6-nitrobenzoic Anhydride (MNBA) | Macrolactonization | Prunustatin A, (-)-Eushearilide, Tetrahydrolipstatin | sigmaaldrich.com |

| 2-Methyl-6-nitrobenzoic Anhydride (MNBA) | Esterification, Amidation, Peptide Coupling | Carboxamide derivatives | wikipedia.orgsigmaaldrich.com |

| 2-Methyl-3-fluoro-6-nitrobenzoic acid | Pharmaceutical Intermediate | Small-molecule drugs | patsnap.com |

Spectroscopic and Computational Characterization of 2 Methyl 6 Nitrobenzoyl Chloride and Its Derivatives

Spectroscopic Analysis of Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum of 2-Methyl-6-nitrobenzoic acid in DMSO-d₆ shows distinct signals for the aromatic protons and the methyl group protons. chemicalbook.com For 2-Methyl-6-nitrobenzoyl Chloride, the aromatic protons are expected in a similar region, typically between 7.6 and 8.1 ppm, appearing as a complex multiplet due to splitting. The methyl protons would likely appear as a singlet further downfield than in the corresponding acid, estimated around 2.5-2.6 ppm, due to the electronic effects of the acyl chloride group.

Estimated ¹H NMR Data for this compound:

| Protons | Estimated Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.6 - 8.1 | Multiplet |

¹³C NMR: The ¹³C NMR spectrum would provide key information on the carbon framework. The carbonyl carbon of the acyl chloride is expected to be the most downfield signal, typically in the range of 165-170 ppm. The aromatic carbons would appear between approximately 120 and 150 ppm, with the carbon bearing the nitro group and the carbon attached to the carbonyl group showing distinct shifts. The methyl carbon would be the most upfield signal, likely around 20-22 ppm.

Estimated ¹³C NMR Data for this compound:

| Carbon | Estimated Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 170 |

| Aromatic C-NO₂ | ~150 |

| Aromatic C-COCl | ~135 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-CH₃ | ~138 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups. Comparison with related structures like 2-nitrobenzoyl chloride, 4-methyl-3-nitrobenzoyl chloride, and 2-methylbenzoyl chloride allows for the assignment of characteristic absorption bands. nih.govnist.govnist.gov A strong absorption band is anticipated around 1770-1800 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride. The presence of the nitro group would be confirmed by two strong bands, one for the asymmetric stretch around 1520-1540 cm⁻¹ and another for the symmetric stretch around 1340-1360 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Cl stretching vibration would appear in the fingerprint region, typically between 650 and 850 cm⁻¹.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| C=O Stretch (Acyl Chloride) | 1770 - 1800 | Strong |

| Asymmetric NO₂ Stretch | 1520 - 1540 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. While experimental mass spectra for this compound are not widely published, predicted data is available. uni.lu The molecular ion [M]⁺ peak would be expected at an m/z of approximately 199. The presence of chlorine would be indicated by an [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak. Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine atom to form the benzoyl cation. For this specific molecule, a prominent fragment would be expected at m/z 164, corresponding to the [M-Cl]⁺ ion. Further fragmentation of the nitro group could also be observed.

Predicted Mass Spectrometry Data for this compound:

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 199.00307 |

| [M+H]⁺ | 200.01090 |

| [M+Na]⁺ | 221.99284 |

A common fragmentation pattern in benzoyl chloride derivatives involves the loss of the chlorine atom, followed by the loss of carbon monoxide. nih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental data by providing insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to model the geometric and electronic properties of this compound. nih.govacs.org These calculations can predict optimized molecular geometries, including bond lengths and angles, providing a theoretical structure that can be compared with experimental data from derivatives.

Furthermore, DFT is used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. For an acyl chloride with electron-withdrawing groups like the nitro group, the LUMO is expected to be of low energy, indicating a high susceptibility to nucleophilic attack at the carbonyl carbon.

DFT calculations can also be used to simulate vibrational spectra (IR and Raman), which can aid in the assignment of experimental spectral bands. The calculated vibrational frequencies, after appropriate scaling, typically show good agreement with experimental results and can help to resolve ambiguities in spectral interpretation. rsc.org

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are fundamental to computational chemistry for their high accuracy and predictive power. For molecules such as this compound, ab initio calculations, particularly those based on Density Functional Theory (DFT), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

DFT methods, such as B3LYP, combined with a suitable basis set like 6-311G, are powerful tools for modeling the structure of benzoyl chloride derivatives. researchgate.net These calculations help in understanding the stable configurations and local energy minima of the molecule. While specific ab initio studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established from research on analogous compounds. For instance, in studies of substituted benzoylthiourea (B1224501) derivatives, DFT calculations have been successfully used to elucidate molecular structures and bonding characteristics. nih.gov

Quantum-Chemical Reactivity Descriptors (e.g., HOMO, LUMO, energy gap)

Quantum-chemical reactivity descriptors are essential for predicting how a molecule will interact with other chemical species. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For aromatic compounds like this compound, the presence of electron-withdrawing groups such as the nitro group and the acyl chloride can significantly influence the HOMO and LUMO energy levels. While specific HOMO-LUMO energy values for this compound are not readily found in published research, studies on similar structures, like substituted dibenzyltin chlorides, demonstrate the utility of DFT calculations in determining these parameters and correlating them with the compound's reactivity. nih.gov Computational studies on other substituted benzoyl derivatives have also utilized HOMO-LUMO analysis to understand their electronic properties and potential applications. nih.gov

Table 1: Computed Quantum-Chemical Descriptors for Benzoyl Chloride Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Data Source |

|---|---|---|---|---|

| Data for this compound is not publicly available. | N/A | N/A | N/A |

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue-colored areas represent regions of positive potential, indicating sites for nucleophilic attack.

Prediction of Thermodynamic Properties

Computational methods can be used to predict the thermodynamic properties of molecules, such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). chemeo.com These properties are crucial for understanding the stability and reaction energetics of a compound. Methods based on DFT can provide reliable estimates of these thermodynamic parameters.

While experimentally determined thermodynamic data for this compound are scarce, computational chemistry provides a viable alternative for their estimation. For instance, PubChem lists a predicted XlogP value of 1.7, which is a measure of lipophilicity. uni.lu More detailed thermodynamic properties for the related compound 2,4,6-trimethylbenzoyl chloride are available through chemical databases, showcasing the types of data that can be computationally derived. chemeo.com

Table 2: Predicted Properties for this compound and Related Isomers

| Property | This compound | 2-Methyl-4-nitrobenzoyl Chloride | Data Source |

|---|---|---|---|

| Molecular Formula | C8H6ClNO3 | C8H6ClNO3 | uni.lu, nih.gov |

| Molecular Weight | 199.59 g/mol | 199.59 g/mol | uni.lu, nih.gov |

| Monoisotopic Mass | 199.00362 Da | 199.0036207 Da | uni.lu, nih.gov |

Challenges and Future Directions in 2 Methyl 6 Nitrobenzoyl Chloride Research

Overcoming Synthetic Difficulties and Improving Yields

The synthesis of 2-Methyl-6-nitrobenzoyl chloride is not without its challenges. A significant hurdle lies in the preparation of its precursors, such as 2-methyl-6-nitrobenzaldoxime. The subsequent chlorination to form the intermediate this compound oxime is a hazardous reaction, as the intermediate is unstable and prone to explosion upon heating. google.comgenome.jpevitachem.com This instability poses considerable safety risks, particularly during the solvent removal process. google.com

To circumvent these issues, researchers have focused on developing one-pot synthesis methods. These approaches avoid the isolation of the hazardous intermediate, thereby improving safety and efficiency. For instance, a one-pot reaction for the preparation of 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole from 2-methyl-6-nitrobenzaldoxime has been reported to achieve yields higher than 85%. google.com This strategy not only mitigates the safety concerns but also streamlines the production process, making it more amenable to industrial-scale synthesis.

Future research will likely continue to focus on optimizing reaction conditions to further improve yields and minimize the formation of byproducts. The development of novel catalysts and reagents that can facilitate the synthesis under milder and safer conditions remains a key objective.

Development of Highly Selective Reactions

A significant area of ongoing research is the development of highly selective reactions utilizing this compound and its derivatives. The related compound, 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), has demonstrated considerable utility as a dehydrating reagent for the synthesis of carboxylic esters and lactones. lookchem.com This is often achieved through mixed anhydride methods promoted by basic catalysts, which allow for high-yield and chemoselective esterification at room temperature. lookchem.com

The high chemoselectivity of these reactions makes them particularly suitable for use with acid-sensitive substrates. This suggests that this compound could be similarly employed in highly selective acylation reactions. The steric hindrance provided by the ortho-methyl group and the electronic effects of the nitro group can be exploited to achieve regioselectivity in the acylation of polyfunctional molecules.

Future work in this area will likely involve a more detailed investigation into the scope and limitations of this compound as a selective acylating agent. The development of catalytic systems that can further enhance the selectivity of these reactions will be a key focus, opening up new avenues for its application in organic synthesis.

Expansion of Application Scope in Complex Molecular Synthesis

The utility of reagents derived from 2-Methyl-6-nitrobenzoic acid in the synthesis of complex molecules is well-established. For example, 2-Methyl-6-nitrobenzoic anhydride (MNBA) has been successfully employed in the total synthesis of complex natural products such as the potent serine protease inhibitor marinostatin and erythro-aleuritic acid lactone. lookchem.com The efficiency and compatibility of MNBA with a wide range of functional groups highlight its potential as a powerful tool for the construction of intricate molecular architectures. lookchem.com

Given the close structural and chemical relationship, this compound is expected to find similar applications in the synthesis of complex natural products and pharmaceuticals. nih.gov Its ability to introduce the 2-methyl-6-nitrobenzoyl group under specific conditions can be valuable for protecting group strategies or for the construction of key ester or amide linkages in a larger synthetic sequence.

The future in this domain lies in identifying new target molecules where the unique reactivity of this compound can be strategically employed. Collaboration between synthetic chemists and researchers in medicinal chemistry and materials science will be crucial to unlock the full potential of this reagent in creating novel and functional molecules.

Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh reaction conditions and the use of hazardous reagents, leading to significant environmental concerns. rsc.org Consequently, a major challenge and a key future direction is the development of sustainable and environmentally benign synthetic routes for this compound and its precursors.

One promising approach is the adoption of continuous-flow microreaction processes for nitration reactions. rsc.orgvapourtec.com These systems offer precise control over reaction parameters such as temperature and stoichiometry, which can lead to improved selectivity and safety, especially for highly exothermic reactions like nitration. rsc.orgvapourtec.combeilstein-journals.org The use of flow chemistry can also minimize the amount of waste generated and allow for the use of less concentrated acids. vapourtec.com Research has shown that continuous-flow nitration of aromatic compounds can achieve high yields and excellent selectivity, with the potential for recycling waste acids, thereby enhancing the economic viability and sustainability of the process. rsc.org

Furthermore, the development of halogen-free oxidation methods for the synthesis of carboxylic acids from alkylbenzenes, using molecular oxygen and catalysts like N-hydroxyphthalimide (NHPI), presents a greener alternative to traditional methods that use stoichiometric amounts of heavy metal oxidants or nitric acid, the latter of which can produce nitrous oxide (N2O), a potent greenhouse gas.

Future research will focus on integrating these green chemistry principles into the entire synthetic pathway of this compound, from the nitration of toluene (B28343) to the final chlorination step. The development of biocatalytic methods for these transformations is also a long-term goal that could offer even more sustainable solutions.

Integration with Emerging Synthetic Methodologies

The field of organic synthesis is constantly evolving, with new technologies and methodologies continually emerging. The integration of this compound chemistry with these cutting-edge techniques represents a significant area for future exploration.

As mentioned, flow chemistry is a powerful tool for the synthesis of nitroaromatic compounds, offering enhanced safety, efficiency, and scalability. nih.govvapourtec.comacs.org The continuous-flow synthesis of nitro-o-xylenes has been demonstrated at a pilot scale with high throughput and reduced impurities compared to batch processes. nih.gov This technology could be readily adapted for the large-scale production of the precursors to this compound.

Photocatalysis is another emerging area that could impact the synthesis of this compound. While specific applications to this compound are yet to be widely reported, photocatalysis offers novel pathways for a variety of organic transformations under mild conditions, and its potential for the synthesis of nitroaromatics and their derivatives is an active area of research.

Future investigations will likely explore the application of other modern synthetic methods, such as mechanochemistry and electrochemistry, to the synthesis and reactions of this compound. These technologies could offer advantages in terms of reduced solvent use, improved energy efficiency, and novel reactivity.

Understanding the Biodegradation Pathways of Related Nitroaromatic Compounds

Nitroaromatic compounds are a significant class of environmental pollutants due to their widespread industrial use and resistance to degradation. rsc.org The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation. rsc.org Understanding the biodegradation pathways of compounds structurally related to this compound, such as 2-nitrotoluene, is crucial for developing effective bioremediation strategies.

Bacteria have evolved diverse pathways to metabolize nitroaromatic compounds. For 2-nitrotoluene, a common degradation pathway involves an initial dioxygenase attack that forms 3-methylcatechol (B131232) with the release of nitrite (B80452). nih.gov This is then followed by a meta-ring fission pathway. nih.gov In other microorganisms, reductive pathways are observed, where the nitro group is reduced to a hydroxylamine (B1172632) and subsequently to an amine. nih.gov For example, some bacteria can reduce the nitro group of 4-nitrotoluene (B166481) to 4-hydroxylaminotoluene, which then undergoes an enzymatic rearrangement. nih.gov

Fungi are also capable of degrading nitroaromatic compounds. While specific pathways for this compound are not yet elucidated, the study of related compounds provides valuable insights. The enzymes involved in these degradation processes, such as nitroreductases and dioxygenases, are of significant interest for their potential use in biocatalysis and bioremediation. nih.govnih.gov

Future research will aim to isolate and characterize microorganisms capable of degrading this compound and its derivatives. Elucidating the specific metabolic pathways and the enzymes involved will be essential for designing effective strategies to remove these compounds from the environment.

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-6-nitrobenzoyl chloride, and what experimental conditions optimize yield?

- Methodological Answer : this compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. A widely used method involves reacting 2-methyl-6-nitrobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. For example, SOCl₂ is preferred for its ease of byproduct removal (SO₂ and HCl gases), while anhydrous solvents like dichloromethane or toluene are recommended to avoid hydrolysis . Reaction monitoring via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for the disappearance of the carboxylic acid peak (~1700 cm⁻¹) ensures completion. Purification via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) yields high-purity product (>95%). Alternative routes, such as Friedel-Crafts acylation, are less common due to competing nitration side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., methyl at position 2, nitro at position 6) and the acyl chloride functional group (δ ~170 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (theoretical m/z for C₈H₆ClNO₃: 215.9994) and fragments corresponding to the loss of Cl or NO₂ groups .

- Elemental Analysis : Matches experimental and theoretical C/H/N/Cl percentages (±0.3% tolerance).

- Melting Point : Consistency with literature values (if crystalline) reduces ambiguity.

Q. What precautions are critical when handling this compound in aqueous or protic environments?

- Methodological Answer : The compound is highly moisture-sensitive due to the reactive acyl chloride group. Key precautions include:

- Conducting reactions under inert atmosphere (N₂/Ar) with anhydrous solvents.

- Using molecular sieves or drying tubes to exclude ambient moisture.

- Quenching excess reagent with dry alcohol (e.g., methanol) post-reaction to prevent hydrolysis to the carboxylic acid.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural parameters of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving structural ambiguities. For example:

- SHELX Suite : SHELXL refines bond lengths/angles and validates hydrogen bonding or π-π stacking interactions in derivatives (e.g., amides or esters) .

- Twinned Data Handling : SHELXPRO or Olex2 software corrects for twinning artifacts in crystals with low symmetry or disorder .

- Cross-Validation : Compare experimental results with computational models (DFT calculations at B3LYP/6-311+G(d,p) level) to identify outliers in torsion angles or nitro group orientation .

Q. What strategies mitigate conflicting reactivity data in nucleophilic acyl substitution reactions involving this compound?

- Methodological Answer : Discrepancies in reaction rates or product distributions often arise from steric/electronic effects of the nitro and methyl groups. Systematic approaches include:

- Kinetic Studies : Vary nucleophile concentration (e.g., amines, alcohols) and monitor progress via HPLC to establish rate laws.

- Solvent Polarity Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity with weak nucleophiles, while non-polar solvents favor selectivity .

- Computational Modeling : Density Functional Theory (DFT) simulations predict transition-state energies and regioselectivity trends .

Q. How do competing electronic effects (nitro vs. methyl groups) influence the compound’s spectroscopic and reactivity profiles?

- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while the methyl (-CH₃) group is electron-donating and ortho/para-directing. This interplay affects:

- UV-Vis Spectra : Bathochromic shifts in λmax due to extended conjugation.

- Electrophilic Aromatic Substitution (EAS) : Competitive directing effects necessitate protecting group strategies (e.g., methyl ester formation) to control regioselectivity .

- Reactivity in Cross-Couplings : Suzuki-Miyaura couplings require careful ligand selection (e.g., Pd(PPh₃)₄) to overcome steric hindrance from the methyl group .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound derivatives?

- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Steps include:

- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or decomposition events.

- Recrystallization Optimization : Test solvent polarity (e.g., ethyl acetate vs. cyclohexane) to isolate stable crystalline forms.

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SCXRD to confirm phase purity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.